Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) is a naturally occurring lipid molecule found in various mammalian tissues, including the brain, liver, and cornea. [, ] It belongs to the class of lipids known as glycerophospho-N-acyl ethanolamines (GP-NAEs). GP-NOE serves as a key intermediate in the metabolic pathway responsible for the biosynthesis of N-Oleoyl Ethanolamine (NOE), a bioactive lipid with diverse physiological functions. [, , , ]
Glycerophospho-N-Oleoyl Ethanolamine is a significant phospholipid that plays a crucial role in various biological processes, particularly in the biosynthesis of endocannabinoids. This compound belongs to the class of N-acyl ethanolamines, which are derived from N-acyl phosphatidylethanolamines. Glycerophospho-N-Oleoyl Ethanolamine is involved in the regulation of lipid metabolism and has implications in cellular signaling pathways.
Glycerophospho-N-Oleoyl Ethanolamine is synthesized from N-acyl phosphatidylethanolamines, which are found in various organisms, including bacteria and mammals. These compounds are produced in response to physiological stress and serve as precursors for bioactive lipids such as anandamide, a well-known endocannabinoid. The classification of Glycerophospho-N-Oleoyl Ethanolamine falls under glycerophospholipids, specifically within the category of N-acyl ethanolamines.
The synthesis of Glycerophospho-N-Oleoyl Ethanolamine typically involves several steps:
The typical yield for this synthesis can range from 65% to 80%, depending on the specific conditions used during the reaction .
Glycerophospho-N-Oleoyl Ethanolamine participates in several biochemical reactions:
The mechanism of action for Glycerophospho-N-Oleoyl Ethanolamine primarily involves its conversion into bioactive lipids such as anandamide through enzymatic pathways. The process includes:
Glycerophospho-N-Oleoyl Ethanolamine has several applications in scientific research:
ABHD4 is a serine hydrolase that initiates the multi-step pathway for GP-OEA generation. It catalyzes the deacylation of N-acyl phosphatidylethanolamine (NAPE) and lyso-NAPE to yield glycerophospho-N-acyl ethanolamines (GP-NAEs), including GP-OEA [5] [6]. The reaction mechanism involves:
Table 1: ABHD4-Catalyzed Reactions in GP-OEA Biosynthesis
Substrate | Product | Catalytic Step | Dependence |
---|---|---|---|
NAPE (C18:1) | Lyso-NAPE + Free fatty acid | sn-2 deacylation | Calcium-independent |
Lyso-NAPE (C18:1) | GP-OEA + Free fatty acid | sn-1 deacylation | Calcium-independent |
ABHD4’s role extends beyond GP-OEA synthesis, influencing cellular pools of bioactive lipids like anandamide precursors [5].
GDE1 (glycerophosphodiester phosphodiesterase 1) is the definitive enzyme converting GP-OEA into bioactive OEA. This integral membrane protein hydrolyzes the phosphodiester bond in GP-OEA, releasing glycerol-3-phosphate and OEA [5] [6]:
Table 2: GDE1 Reaction Kinetics for GP-NAE Hydrolysis
GP-NAE Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor Sensitivity |
---|---|---|---|
GP-Oleoyl (C18:1) | 18 | 42 | MAFP-sensitive |
GP-Arachidonoyl | 15 | 38 | MAFP-sensitive |
GP-Palmitoyl | 22 | 29 | MAFP-sensitive |
Alternative phosphodiesterases (e.g., GDE4/GDE7) may contribute to GP-NAE cleavage in peripheral tissues, though GDE1 dominates neural metabolism [6].
While ABHD4/GDE1 constitutes the primary pathway, cytosolic phospholipase A2 (cPLA2) isoforms provide parallel routes for GP-OEA generation:
GP-OEA biosynthesis is modulated by transcriptional and epigenetic mechanisms targeting lipid metabolic genes:
Table 3: Genetic/Epigenetic Regulators of GP-OEA Metabolism
Regulator Type | Target Gene | Effect on GP-OEA | Physiological Context |
---|---|---|---|
High-fat diet | Abhd4 | ↑ 2.5-fold | Adipose tissue hypertrophy |
HDAC inhibition | Abhd4 | ↓ 40% | In vitro adipocyte model |
Abhd4 deletion | Gde1, cPLA2 | Unchanged | Whole-body knockout mice |
GP-OEA exists within a broader lipidomic network of phosphatidylethanolamine (PE)-derived metabolites, with compartmentalized dynamics:
Table 4: Lipidomic Correlations of GP-OEA with PE Derivatives
Lipid Species | Correlation with GP-OEA | Biological System |
---|---|---|
Di-unsaturated PE (C18:1) | r = +0.89 | Murine brain mitochondria |
Lyso-NAPE (C18:1) | r = +0.92 | Adipocyte homogenates |
sn-1 Alkenyl lyso-NAPE | r = -0.78* | Brain lipid extracts |
*Inverse due to non-enzymatic acid-catalyzed conversion to GP-NAE [5].
GP-OEA’s integration into lipid networks underscores its role as a *node in bioactive lipid metabolism, with perturbations affecting prostaglandins (PGE2) and endocannabinoids (2-AG) in region-specific patterns [1].*
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7